Technical Documentation Center

N-(1H-indol-3-ylmethyl)pentan-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1H-indol-3-ylmethyl)pentan-3-amine

Core Science & Biosynthesis

Foundational

A Technical Guide to the Rational Design, Synthesis, and Biological Evaluation of Novel Pentan-3-Amine Substituted Indole Analogs

Foreword for the Modern Drug Discovery Professional The indole nucleus is a cornerstone of medicinal chemistry, lauded as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

The indole nucleus is a cornerstone of medicinal chemistry, lauded as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1] Its presence in essential natural products like the amino acid tryptophan, neurotransmitters like serotonin, and potent therapeutics such as the anticancer vinca alkaloids, underscores its evolutionary selection as a versatile pharmacophore.[1][2] The functionalization of this core structure provides a pathway to modulate pharmacological activity, and amine substitutions, in particular, have proven critical for fine-tuning properties like solubility, basicity, and receptor engagement.

This guide moves beyond a retrospective review and instead provides a forward-looking framework for exploring a novel chemical space: pentan-3-amine substituted indoles . We will dissect the rationale for selecting the unique, achiral pentan-3-amine moiety and lay out a comprehensive, hypothesis-driven program for its incorporation into the indole scaffold. This document is designed for the hands-on researcher, offering not just theoretical grounding but also detailed, field-tested protocols for synthesis and biological evaluation. We will explain the causality behind each experimental choice, from the initial design strategy to the intricate details of a mechanism-of-action study, empowering you to pioneer this promising new class of compounds.

Part I: Design and Synthesis Strategy

Chapter 1: Rational Drug Design & Structure-Activity Relationship (SAR) Hypothesis

The successful launch of any drug discovery campaign hinges on a robust initial hypothesis. The indole scaffold is known to bind to a wide array of targets, including protein kinases, tubulin, and G-protein coupled receptors.[3][4] Our central hypothesis is that the introduction of a pentan-3-amine group can confer novel or enhanced biological activity by presenting a unique steric and electronic profile to these target classes.

The Rationale for Pentan-3-Amine: The choice of pentan-3-amine ((CH₃CH₂)₂CHNH₂) is deliberate. Unlike many simple amines, it is a secondary amine that introduces a branched, symmetric, and importantly, achiral lipophilic group.[5] This specific structure can serve several purposes:

  • Steric Hindrance: The branched ethyl groups can provide steric bulk that may enhance selectivity for a specific binding pocket or, conversely, disrupt binding at off-targets.

  • Lipophilicity: It can increase the overall lipophilicity of the molecule, potentially improving membrane permeability.

  • Achiral Synthesis: It avoids the creation of chiral centers at the point of attachment, simplifying synthesis and characterization.[5]

Proposed Points of Attachment & Initial SAR Hypothesis: The indole ring offers several positions for substitution. We will prioritize the N1 and C3 positions, as they are synthetically accessible and have well-documented roles in biological activity.[6][7]

  • C3-Substitution: The C3 position is electronically rich and a common site for functionalization.[6] A pentan-3-amine group linked to C3, particularly via a methylene bridge, would create analogs of tryptamine. This makes serotonergic (5-HT) and other neurotransmitter receptors primary hypothetical targets.

  • N1-Substitution: Substitution at the indole nitrogen (N1) directly impacts the electronic properties of the pyrrole ring and can be used to modulate the hydrogen-bonding capacity and overall physicochemical profile of the compound.

Our initial SAR exploration will be guided by the following diagram, which outlines the key molecular regions to be systematically modified.

SAR_Hypothesis Core Indole Core R1_Node R¹ Modifications (Position 5/6) (Modulate Electronics & Solubility)|- H - F, Cl - OMe - NO₂ Core:C5->R1_Node:head R2_Node R² Modifications (N1-Position) (Modulate Permeability)|- H - Pentan-3-yl Core:N1->R2_Node:head R3_Node R³ Modifications (C3-Position) (Target Engagement)|- H - (CH₂)n-NH-Pentan-3-yl (n=0, 1, 2) Core:C3->R3_Node:head Synthetic_Workflow cluster_SM Starting Materials cluster_Products Target Compounds Indole Substituted Indole N_Alkylation N-Alkylation (e.g., NaH, Pentan-3-yl bromide) Indole->N_Alkylation Aldehyde Indole-3-Carboxaldehyde Reductive_Amination Reductive Amination (STAB) Aldehyde->Reductive_Amination Amine Pentan-3-amine Amine->N_Alkylation Amine->Reductive_Amination N1_Product N1-Substituted Indoles N_Alkylation->N1_Product C3_Product C3-Substituted Indoles Reductive_Amination->C3_Product Screening_Cascade Library Compound Library (Pentan-3-amine Indoles) PrimaryScreen Primary Screen (MTT Cytotoxicity Assay vs. Cancer Cell Panel) Library->PrimaryScreen Hit_ID Hit Identification (IC₅₀ < 10 µM) PrimaryScreen->Hit_ID Hit_ID->Library Inactive MoA Mechanism of Action (MoA) Studies (e.g., Tubulin Polymerization, Kinase Inhibition) Hit_ID->MoA Active Lead_Opt Lead Optimization (SAR-guided Synthesis) MoA->Lead_Opt Lead_Opt->Library New Analogs Tubulin_Pathway cluster_1 Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellDivision Successful Cell Division Mitosis->CellDivision Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Compound Pentan-3-amine Indole Derivative Compound->Polymerization

Sources

Exploratory

Technical Whitepaper: Toxicity and Safety Assessment of N-(1H-indol-3-ylmethyl)pentan-3-amine

Part 1: Executive Summary N-(1H-indol-3-ylmethyl)pentan-3-amine is a secondary indole-3-methanamine, structurally categorized as a Mannich base of indole . Unlike the stable ethyl-linked tryptamines (e.g., serotonin, DMT...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-(1H-indol-3-ylmethyl)pentan-3-amine is a secondary indole-3-methanamine, structurally categorized as a Mannich base of indole . Unlike the stable ethyl-linked tryptamines (e.g., serotonin, DMT), this compound features a single methylene linker between the indole C3 position and the exocyclic nitrogen. This structural motif confers unique chemical instability and distinct toxicological risks compared to standard indole alkaloids.

Key Safety Findings:

  • Chemical Instability: The compound is prone to retro-Mannich fragmentation under acidic or thermal stress, potentially releasing formaldehyde (a known carcinogen) and free indole.

  • Toxicological Profile: It shares structural alerts with Gramine (N,N-dimethylindole-3-methanamine) and Skatole (3-methylindole), suggesting potential for pneumotoxicity and serotonergic modulation.

  • Handling Classification: Due to the potential for alkylating reactivity and metabolic bioactivation, this compound must be handled as a High-Potency Pharmacological Active (HPPA) with containment protocols equivalent to OEB 3/4 (Occupational Exposure Band) until empirical data proves otherwise.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of an indole core substituted at the C3 position with a methylaminopentyl chain. The pentan-3-yl (1-ethylpropyl) group on the nitrogen adds significant lipophilicity and steric bulk compared to simple methylated analogs like Gramine.

PropertyDetail
IUPAC Name N-(1H-indol-3-ylmethyl)pentan-3-amine
Common Class Indole-3-methanamine; Gramine derivative
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
Structural Alert Mannich Base: The C3-CH₂-N linkage is acid-labile.
Predicted LogP ~3.2 – 3.8 (High lipophilicity facilitates CNS penetration)
Solubility Low in water; soluble in DMSO, Ethanol, DCM.
The Mannich Base Hazard

The critical safety feature of this molecule is the aminomethyl linkage . Unlike the stable aminoethyl chain in tryptamines, the aminomethyl group in indole-3-methanamines is chemically reactive.

  • Mechanism: In the presence of aqueous acid (simulating gastric fluid) or nucleophiles, the C-N bond can cleave.

  • Reaction: Indole-3-CH₂-NH-R ⇌ Indole + [CH₂=NH-R]⁺ (Iminium Ion) ⇌ Formaldehyde + Amine.

  • Implication: Ingestion or inhalation may result in localized release of formaldehyde and the irritant amine (pentan-3-amine), causing cytotoxicity independent of receptor binding.

Part 3: Toxicological Assessment (SAR & Read-Across)

Since direct clinical data for this specific analog is limited, this assessment utilizes Structure-Activity Relationship (SAR) read-across from well-characterized analogs: Gramine (toxicity prototype) and 3-Methylindole (bioactivation prototype).

Acute Toxicity & Lethality
  • Predicted LD50 (Oral, Rat): 100 – 300 mg/kg (Based on Gramine LD50 ~60-100 mg/kg IV/IP).

  • Primary Risks:

    • CNS Depression/Stimulation: Indole alkaloids often exhibit biphasic effects.

    • Respiratory Failure: High doses of gramine analogs cause acute respiratory paralysis.

Metabolic Bioactivation (The "Skatole" Pathway)

The most insidious risk involves hepatic or pulmonary bioactivation. Cytochrome P450 enzymes (specifically CYP2F1 in the lungs and CYP1A2/2E1 in the liver) can dehydrogenate the 3-substituent.

  • N-Dealkylation: Removal of the bulky pentan-3-yl group yields Indole-3-methanamine.

  • Deamination: Oxidative deamination leads to Indole-3-carbinol or 3-Methylindole.

  • Bioactivation: 3-Methylindole is metabolized to 3-Methyleneindolenine , a highly electrophilic intermediate that depletes glutathione (GSH) and forms covalent adducts with lung proteins, causing pulmonary edema and necrosis.

Genotoxicity & Carcinogenicity
  • Formaldehyde Release: The retro-Mannich hydrolysis releases formaldehyde, a Group 1 Carcinogen. Chronic exposure to dust/aerosol may present a nasopharyngeal cancer risk.

  • Intercalation: While the indole core can intercalate DNA, the primary genotoxic risk is the alkylating potential of the iminium intermediate generated during decomposition.

Part 4: Visualization of Toxicity Pathways

The following diagram illustrates the dual-threat mechanism: Chemical decomposition (Retro-Mannich) and Metabolic Bioactivation.

ToxicityPathways Compound N-(1H-indol-3-ylmethyl) pentan-3-amine Acid Acidic Environment (Stomach/Lysosome) Compound->Acid Hydrolysis CYP Metabolic Activation (CYP450 / CYP2F1) Compound->CYP Bioactivation Iminium Reactive Iminium Ion [Electrophile] Acid->Iminium Retro-Mannich Dealkyl N-Dealkylation CYP->Dealkyl Indole Free Indole Iminium->Indole Formaldehyde Formaldehyde (Carcinogen) Iminium->Formaldehyde Amine Pentan-3-amine (Irritant) Iminium->Amine MethyleneIndolenine 3-Methyleneindolenine (Reactive Electrophile) Dealkyl->MethyleneIndolenine Oxidation Adducts Protein/DNA Adducts (Cytotoxicity/Pneumotoxicity) MethyleneIndolenine->Adducts Covalent Binding

Figure 1: Dual toxicity pathways showing acid-catalyzed hydrolysis and CYP450-mediated bioactivation.

Part 5: Safety Protocols & Experimental Methodologies

Handling & Containment (OEB 3/4)

Due to the predicted toxicity, strict isolation is required.

  • Engineering Controls: Handle only in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

  • PPE: Double nitrile gloves (0.11 mm min), Tyvek lab coat, and safety goggles. Respiratory protection (P100/N95) is mandatory if not under negative pressure.

  • Deactivation: Spills should be treated with 10% Sodium Bisulfite (to scavenge formaldehyde) followed by dilute NaOH (to neutralize acid residues), then soap and water. Avoid bleach, as it may react with the amine to form chloramines.

Recommended Toxicity Assays

To validate the safety profile, the following hierarchical testing strategy is recommended.

Protocol A: Stability Assessment (Hydrolysis Check)

Objective: Determine the half-life of the Mannich base in simulated gastric fluid (SGF).

  • Preparation: Dissolve 10 mg of compound in 1 mL DMSO.

  • Incubation: Add to 99 mL of SGF (pH 1.2) at 37°C.

  • Analysis: Aliquot at t=0, 15, 30, 60 min. Neutralize immediately with ammonium bicarbonate.

  • Detection: Analyze via HPLC-UV/MS. Monitor for the appearance of Indole (MW 117) and disappearance of parent (MW 216).

  • Threshold: >10% degradation in 60 min indicates high oral toxicity risk via formaldehyde release.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish IC50 in metabolically active cells (e.g., HepG2).

  • Seeding: Seed HepG2 cells at 1x10⁴ cells/well in 96-well plates.

  • Dosing: Treat with serial dilutions (0.1 µM to 100 µM) for 24h.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Control: Use Gramine as a positive control for toxicity comparison.

Part 6: References

  • NIST Chemistry WebBook. (2025). 1H-Indole-3-methanamine derivatives and spectral data. National Institute of Standards and Technology. [Link][1]

  • National Toxicology Program (NTP). (2022). Toxicology Studies of Indole-3-carbinol and Related Indoles.[2][3][4] National Institutes of Health. [Link]

  • PubChem. (2025). Compound Summary: 1H-Indol-3-ylmethanamine (Gramine Backbone). National Library of Medicine. [Link]

  • Yost, G. S. (2003). 3-Methylindole-induced toxicity to human bronchial epithelial cell lines.[3][5] Toxicological Sciences, 71(2), 229-236.[5] [Link][5]

Sources

Foundational

Metabolic Stability Predictions for N-(1H-indol-3-ylmethyl)pentan-3-amine

An In-Depth Technical Guide for Drug Discovery Executive Summary This guide provides a comprehensive framework for assessing the metabolic stability of N-(1H-indol-3-ylmethyl)pentan-3-amine . This molecule represents a u...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

This guide provides a comprehensive framework for assessing the metabolic stability of N-(1H-indol-3-ylmethyl)pentan-3-amine . This molecule represents a unique structural hybrid: it possesses the core scaffold of a gramine (indole-3-methanamine) rather than a standard tryptamine, coupled with a bulky pentan-3-yl (1-ethylpropyl) amine substituent.

Critical Insight: Unlike tryptamines, which are primarily metabolized via MAO (Monoamine Oxidase) or CYP-mediated hydroxylation, this gramine analog presents a specific chemical instability risk . The benzylic-like C-N bond is prone to spontaneous elimination, generating reactive electrophiles. Therefore, this guide prioritizes distinguishing between enzymatic metabolism and chemical degradation.

Part 1: Structural Analysis & Metabolic Liability

Before initiating wet-lab experiments, we must deconstruct the molecule to predict its "soft spots" (Sites of Metabolism - SOM).

The Gramine Scaffold vs. Tryptamine

The core liability of this molecule is the single methylene bridge (


) connecting the indole to the nitrogen.
  • Tryptamine (Stable): Indole-

    
    -
    
    
    
    -
    
    
    . The two-carbon chain is stable.
  • Gramine (Labile): Indole-

    
    -
    
    
    
    . This is a "benzylic" amine. Under physiological pH or oxidative stress, it can undergo Hofmann-like elimination to form an electrophilic indolenine methide (reactive intermediate), which is potentially genotoxic.
The Pentan-3-amine Substituent (Steric Shielding)

The N-substituent is a 1-ethylpropyl group.

  • Effect on MAO: The high steric bulk of the branched alkyl group adjacent to the nitrogen will likely abolish MAO susceptibility . MAO enzymes typically require small primary or secondary amines (e.g., methyl/ethyl).

  • Effect on N-Dealkylation: CYP-mediated N-dealkylation requires accessibility to the

    
    -carbon. The branching at the 
    
    
    
    -position of the pentan-3-yl group significantly retards this reaction compared to linear chains.
Predicted Metabolic Map (Graphviz)

The following diagram illustrates the competing pathways of chemical degradation versus enzymatic metabolism.

MetabolicPathways cluster_legend Legend Parent N-(1H-indol-3-ylmethyl) pentan-3-amine Iminium Reactive Indolenine Methide (Electrophile) Parent->Iminium Chemical Elimination (pH dependent) Hydroxyl 4/5/6-Hydroxy-Indole (CYP Mediated) Parent->Hydroxyl CYP2D6 / CYP3A4 (Major Metabolic Route) NOxide N-Oxide (FMO Mediated) Parent->NOxide FMO3 Dealkyl Des-pentyl amine (Minor Pathway) Parent->Dealkyl CYP-mediated (Sterically Hindered) Adduct GSH/Protein Adducts (Toxicity) Iminium->Adduct Nucleophilic Attack key Red: Chemical Instability (Non-Enzymatic) Green: Primary Metabolic Route

Caption: Predicted metabolic fate. Note the competition between enzymatic hydroxylation (green) and spontaneous chemical elimination (red).

Part 2: In Silico Prediction Framework

Before synthesis or procurement, run these computational checks to refine the experimental design.

ParameterTool / AlgorithmPurposeExpectation for Target Molecule
Site of Metabolism (SOM) SMARTCyp or XenoSite Predict CYP450 attack sites.High probability of SOM at Indole C5/C6 due to electron density. Low probability at N-alkyl due to steric hindrance.
Chemical Stability QM/MM (DFT) Calculate bond dissociation energy of the benzylic C-N bond.If activation energy is < 20 kcal/mol, the compound may degrade in buffer alone.
LogD (pH 7.4) ADMETlab 2.0 Lipophilicity prediction.Expected LogD > 3.0 (Lipophilic). Requires low protein concentration in assay to avoid non-specific binding.

Part 3: In Vitro Experimental Validation (The Protocol)

To validate the predictions, we utilize a Human Liver Microsome (HLM) stability assay.[1][2] Crucial Modification: Because this is a gramine derivative, you must run a "Buffer Stability" control to distinguish enzymatic clearance from chemical degradation.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard (IS): Verapamil or Propranolol (structurally similar amines).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Preparation:

    • Prepare 1 µM test compound solution in Phosphate Buffer (keep DMSO < 0.1%).

    • Group A (Metabolic): HLM + NADPH + Test Compound.

    • Group B (Chemical Control): Buffer + NADPH + Test Compound (No HLM).

    • Group C (Matrix Control): HLM + Test Compound (No NADPH).

  • Incubation:

    • Pre-incubate plates at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

    • Total Volume: 200 µL per well.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

    • Quench 20 µL aliquots into 80 µL ice-cold Acetonitrile (containing Internal Standard).

  • Processing:

    • Centrifuge at 4000g for 20 mins to pellet proteins.

    • Inject supernatant into LC-MS/MS.

Assay Logic Diagram

AssayWorkflow Stock Compound Stock (10 mM in DMSO) Dilution Dilute to 1 µM in Buffer Stock->Dilution Split Split Groups Dilution->Split GroupA Group A: Metabolic (HLM + NADPH) Split->GroupA GroupB Group B: Chemical Stability (Buffer Only) Split->GroupB GroupC Group C: Non-Cofactor (HLM - NADPH) Split->GroupC Incubate Incubate @ 37°C (0, 5, 15, 30, 60 min) GroupA->Incubate GroupB->Incubate GroupC->Incubate Quench Quench with ACN + Internal Standard Incubate->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Caption: Experimental workflow emphasizing the parallel Chemical Stability control (Group B).

Part 4: Analytical Interpretation & Calculations

Data Processing

Plot the Natural Log (ln) of the remaining percentage of the parent compound against time (


).
  • Slope (

    
    ) = Elimination rate constant.
    
Calculating Intrinsic Clearance ( )

The fundamental metric for stability is Intrinsic Clearance.



Where:

  • 
     = negative slope of the ln(% remaining) vs time plot.
    
  • 
     = microsomal protein concentration (mg/mL).
    
Interpretation of Results
Result ScenarioInterpretationNext Step
Rapid loss in Group A & B Chemical Instability. The "gramine" bond is breaking spontaneously.Compound is likely unsuitable for drug development. Attempt to stabilize by adding electron-withdrawing groups to the indole.
Rapid loss in A, Stable in B High Metabolic Clearance. The compound is a CYP substrate.Identify metabolites. If hydroxylation is the cause, block C5/C6 with Fluorine.
Stable in A & B High Stability. Proceed to Hepatocyte assays (Phase II conjugation check) and CYP inhibition screens.
Mass Spectrometry Transitions

To detect the parent compound, set up the following MRM (Multiple Reaction Monitoring) transitions (assuming ESI+):

  • Precursor Ion:

    
     calculated from exact mass.
    
  • Fragment 1 (Quantifier): Loss of the pentan-3-amine group (Indole-CH2+ cation, m/z ~130).

  • Fragment 2 (Qualifier): Indole ring fragment (m/z ~77 or 103).

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[3][4][5] [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text for metabolic stability protocols).
  • Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism. Angewandte Chemie International Edition. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Semenov, B. B., & Granik, V. G. (2004). Chemistry of N-(1H-indol-3-ylmethyl)-N,N-dimethylamine (Gramine): A Review. Pharmaceutical Chemistry Journal. (Reference for Gramine chemical instability). [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for N-(1H-indol-3-ylmethyl)pentan-3-amine

Application Note: Optimized Synthesis of N-(1H-indol-3-ylmethyl)pentan-3-amine Executive Summary This guide details the synthesis of N-(1H-indol-3-ylmethyl)pentan-3-amine , a secondary amine featuring an indole core and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-(1H-indol-3-ylmethyl)pentan-3-amine

Executive Summary

This guide details the synthesis of N-(1H-indol-3-ylmethyl)pentan-3-amine , a secondary amine featuring an indole core and a sterically branched pentyl chain. The protocol utilizes a Reductive Amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1][2][3][4]

Unlike traditional methods using sodium cyanoborohydride (


), this protocol avoids toxic cyanide byproducts and operates under mild conditions (Room Temperature, slightly acidic pH), preserving the integrity of the indole ring. The procedure includes a self-validating acid-base workup that eliminates non-basic impurities without chromatography in many cases.

Retrosynthetic Analysis & Strategy

The target molecule is best accessed by disconnecting the C-N bond at the benzylic position.

  • Disconnection: C3-Methylene and the Amine nitrogen.

  • Synthons: Indole-3-carboxaldehyde (Electrophile) and Pentan-3-amine (Nucleophile).

  • Strategic Choice: Direct alkylation of amines with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination stops cleanly at the secondary amine stage.

Reaction Scheme:



Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through an iminium ion intermediate . The steric bulk of pentan-3-amine (a secondary alkyl group) may slow imine formation; therefore, acetic acid is used to catalyze the dehydration step.

ReactionMechanism Reactants Reactants (Aldehyde + Amine) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Cat.) Reduction Hydride Transfer (via STAB) Iminium->Reduction Rate Determining Product Secondary Amine (Target) Reduction->Product Irreversible

Figure 1: Step-wise mechanistic flow of the reductive amination process.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Indole-3-carboxaldehyde 145.161.0Limiting Reagent
Pentan-3-amine 87.161.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5Reducing Agent
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst
1,2-Dichloroethane (DCE) -Solvent0.1 M - 0.2 M Conc.

Note: Dichloromethane (DCM) or THF can be substituted for DCE if toxicity is a concern, though reaction rates may be slightly slower.

Step-by-Step Procedure

Step 1: Iminium Formation (The "Pre-stir")

  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Indole-3-carboxaldehyde (1.0 equiv) in DCE (approx. 5 mL per mmol of aldehyde).

  • Add Pentan-3-amine (1.1 equiv).

  • Add Acetic Acid (1.0 equiv).

  • Crucial Step: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is added. Since pentan-3-amine is sterically hindered, this pre-stir ensures conversion.

Step 2: Reduction

  • Cool the mixture slightly to 0°C (ice bath) if working on a scale >5g (the reaction is mildly exothermic). For small scales, RT is acceptable.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3–4 portions over 10 minutes.

    • Observation: Mild gas evolution (hydrogen) may occur; ensure the system is vented (e.g., via a needle in the septum).

  • Remove the ice bath and stir at RT under nitrogen/argon atmosphere.

  • Monitoring: Check TLC after 2 hours.

    • Mobile Phase: 5% MeOH in DCM.

    • Visualization: UV (254 nm) and Ehrlich’s Reagent (stains indoles pink/purple). The aldehyde spot should disappear.

Step 3: Quenching

  • Once the starting material is consumed (typically 3–6 hours), quench the reaction by adding saturated aqueous

    
      solution.
    
  • Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid.

Workup & Purification (Self-Validating System)

This protocol uses an Acid-Base Extraction to purify the product without immediate chromatography. This relies on the basicity of the secondary amine product.

WorkupFlow Mix Reaction Mixture (DCE + Aqueous NaHCO3) Sep1 Phase Separation Mix->Sep1 OrgLayer Organic Layer (Product + Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Discard) Sep1->AqLayer AcidWash Extract with 1M HCl OrgLayer->AcidWash AcidAq Acidic Aqueous Layer (Contains Protonated Product) AcidWash->AcidAq OrgWaste Organic Layer (Non-basic impurities removed) AcidWash->OrgWaste Basify Basify to pH 10 (with NaOH) AcidAq->Basify FinalExt Extract into DCM Dry (Na2SO4) & Concentrate Basify->FinalExt

Figure 2: Acid-Base extraction workflow to isolate the amine product.

Purification Protocol:

  • Extraction: Separate the quenched mixture. Extract the aqueous layer with DCM (2x). Combine organic layers.

  • Acid Wash (Purification): Extract the organic layer with 1M HCl (2x).

    • Logic: The product (amine) will protonate and move to the aqueous layer. Non-basic impurities (unreacted aldehyde, neutral byproducts) stay in the organic layer.

  • Basification: Take the acidic aqueous layer, cool it, and slowly basify with 4M NaOH until pH > 10. The product will oil out.

  • Final Isolation: Extract the basic aqueous mixture with DCM (3x). Dry over

    
    , filter, and concentrate in vacuo.
    

Chromatography (If necessary): If purity is <95% by NMR, use Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM : MeOH :

    
     (95 : 4 : 1).
    
  • Note: The ammonia is critical to prevent the amine from streaking on the silica.

Characterization Criteria

  • 1H NMR (CDCl3):

    • Indole NH: Broad singlet > 8.0 ppm.

    • Aromatic Region: 7.0–7.7 ppm (multiplets).

    • Benzylic CH2: Singlet around 3.9–4.0 ppm.

    • Methine (CH) of Pentyl Group: Quintet/Multiplet around 2.5 ppm.

    • Ethyl Groups: Multiplets (1.3–1.5 ppm) and Triplet (0.8–0.9 ppm).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6] [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Common Organic Chemistry. (2023). Reductive Amination Conditions (STAB). [Link]

Sources

Application

crystallization methods for N-(1H-indol-3-ylmethyl)pentan-3-amine salts

Application Note: Crystallization Protocols for N-(1H-indol-3-ylmethyl)pentan-3-amine Salts Part 1: Executive Summary & Chemical Context N-(1H-indol-3-ylmethyl)pentan-3-amine is a lipophilic secondary amine belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocols for N-(1H-indol-3-ylmethyl)pentan-3-amine Salts

Part 1: Executive Summary & Chemical Context

N-(1H-indol-3-ylmethyl)pentan-3-amine is a lipophilic secondary amine belonging to the class of gramine derivatives (3-aminomethylindoles). Unlike tryptamines (which have a two-carbon ethyl linker), gramine derivatives possess a single methylene linker between the indole ring and the amine nitrogen.

Critical Stability Warning: Researchers must be aware that the free base of this compound is chemically distinct from tryptamines. The 3-aminomethyl linkage is prone to elimination under thermal stress or in the presence of base, generating a highly reactive 3-methyleneindolenine (azafulvene) intermediate. This intermediate rapidly polymerizes or reacts with nucleophiles, leading to tar formation.

Strategic Objective: The primary goal of this protocol is immediate salt formation . Converting the free base into a crystalline salt protonates the amine, preventing the elimination mechanism and ensuring long-term chemical stability.

Part 2: Salt Selection & Screening Strategy

For a lipophilic secondary amine with a bulky tail (pentan-3-yl group), the following counterions are recommended based on pKa matching and lattice energy maximization.

Recommended Acid Candidates
AcidpKaRationaleExpected Salt Properties
Hydrochloric Acid (HCl) -7.0High lattice energy; standard for gramines.High melting point, hygroscopic risk.
Fumaric Acid 3.03Dicarboxylic; forms H-bond networks.Non-hygroscopic, stable, often stoichiometric (1:1 or 2:1).
Maleic Acid 1.9Stronger organic acid; cis-isomer of fumaric.High solubility, good for initial isolation.
Succinic Acid 4.2Weaker acid; flexible linker.Good for "soft" crystallization if HCl fails.
Oxalic Acid 1.25Strong organic acid; rigid.High Crystallinity (often forms insoluble salts).

Part 3: Experimental Protocols

Method A: Reactive Crystallization (In-Situ Salt Formation)

Best for isolating the compound directly from the crude synthesis extract.

Reagents:

  • Crude N-(1H-indol-3-ylmethyl)pentan-3-amine (Free Base).

  • Solvent A: Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) – Anhydrous.

  • Solvent B: Ethanol (EtOH) or Isopropanol (IPA).

  • Acid Source: 1M HCl in Et₂O or saturated Fumaric acid in EtOH.

Protocol:

  • Dissolution: Dissolve the crude free base in Solvent A (10 mL per gram). Ensure the solution is clear; filter if necessary to remove inorganic salts.

  • Acid Addition:

    • For HCl: Add 1M HCl in Et₂O dropwise with vigorous stirring at 0°C (Ice bath).

    • For Organic Acids: Add a saturated solution of the acid in Solvent B dropwise.

  • Stoichiometry Control: Monitor pH. Stop addition when pH reaches ~3-4 (wet pH paper). Do not over-acidify with HCl as excess acid can induce hydrolysis.

  • Nucleation: A precipitate should form immediately. If oiling occurs, scratch the flask walls with a glass rod or add a seed crystal.

  • Maturation: Stir the suspension at 0°C for 1 hour to allow crystal growth.

  • Isolation: Filter under vacuum (Buchner funnel). Wash the cake with cold Solvent A .

  • Drying: Dry in a vacuum oven at 40°C. Avoid high temperatures (>60°C) to prevent reversal/degradation.

Method B: Vapor Diffusion Recrystallization

Best for obtaining X-ray quality single crystals or purifying low-quality salts.

Reagents:

  • Isolated Salt (from Method A).

  • Solvent (Good solubility): Methanol (MeOH) or Ethanol (EtOH).

  • Anti-Solvent (Poor solubility): Diethyl Ether (Et₂O) or Pentane.

Protocol:

  • Inner Vial: Dissolve 50 mg of the salt in the minimum amount of Solvent (approx. 0.5 - 1.0 mL) in a small HPLC vial.

  • Outer Vessel: Place the open small vial inside a larger jar containing 10-20 mL of Anti-Solvent .

  • Sealing: Tightly cap the outer jar.

  • Diffusion: Allow to stand undisturbed at room temperature for 3-7 days. The anti-solvent vapors will slowly diffuse into the alcohol solution, gently lowering solubility and inducing high-quality crystal growth.

Part 4: Mechanism & Workflow Visualization

The following diagrams illustrate the instability mechanism of the free base and the decision tree for salt selection.

G FreeBase Free Base N-(1H-indol-3-ylmethyl)pentan-3-amine Protonated Salt Form (Stable) Protonated Amine prevents elimination FreeBase->Protonated + Acid (HCl/Fumaric) (Crystallization) Intermediate Reactive Intermediate 3-Methyleneindolenine (Azafulvene) FreeBase->Intermediate Heat / Time / Base (- Amine Elimination) Polymer Degradation Products Polymers / Tars Intermediate->Polymer Polymerization

Figure 1: Chemical stability pathway. Salt formation is essential to prevent the elimination pathway shown in red.

Crystallization Start Crude Material SolventSelect Dissolve in EtOAc/Et2O Start->SolventSelect AcidScreen Acid Addition (0°C) SolventSelect->AcidScreen Precip Precipitate Forms? AcidScreen->Precip YesPrecip Filter & Wash Precip->YesPrecip Yes NoPrecip Oiling Out Precip->NoPrecip No (Oil) Final Crystalline Salt YesPrecip->Final Remedy1 Scratch Glass / Seed NoPrecip->Remedy1 Remedy1->YesPrecip Remedy2 Change Solvent (Try IPA or Acetone) Remedy1->Remedy2 If fails Remedy2->AcidScreen

Figure 2: Operational workflow for Reactive Crystallization (Method A).

Part 5: Characterization & Validation

To validate the success of the crystallization, the following analytical methods are required:

  • 1H-NMR (DMSO-d6):

    • Verify the integrity of the indole ring (protons at ~6.9–7.6 ppm).

    • Confirm the presence of the pentan-3-yl group (multiplets at ~0.8 ppm and ~1.4 ppm).

    • Critical Check: Ensure the methylene bridge signal (~4.0–4.5 ppm) integrates correctly (2H). Loss of this signal indicates degradation.

  • XRPD (X-Ray Powder Diffraction):

    • Run a scan from 3° to 40° (2θ).

    • Sharp, distinct peaks indicate a crystalline lattice. A "halo" indicates amorphous material (requires recrystallization).

  • Melting Point (DSC):

    • Gramine salts typically melt between 140°C – 180°C (decomposition often follows).

    • Sharp endotherm = Pure crystal. Broad endotherm = Impure/Amorphous.

References

  • Synthesis and Stability of Gramine Deriv

    • Title: "Recent Developments of Gramine: Chemistry and Biological Activity"
    • Source: N
    • URL:[Link]

  • General Crystalliz

    • Title: "Crystallization of Organic Salts and Co-crystals by Sublimation"[1]

    • Source: ResearchG
    • URL:[Link]

  • Indole Alkaloid Chemistry

    • Title: "1H-Indol-3-ylmethanamine (Gramine) Chemical Properties"
    • Source: PubChem[2]

    • URL:[Link]

Sources

Method

Application Note: Strategic Reagent Selection for the Synthesis of Indole-3-methanamine Derivatives

Executive Summary Indole-3-methanamines (tryptamine analogs and gramine derivatives) are privileged scaffolds in medicinal chemistry, serving as precursors for serotonin receptor ligands (5-HT), kinase inhibitors, and al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-methanamines (tryptamine analogs and gramine derivatives) are privileged scaffolds in medicinal chemistry, serving as precursors for serotonin receptor ligands (5-HT), kinase inhibitors, and alkaloids like sumatriptan. This guide provides a technical analysis of the three primary synthetic routes: Mannich condensation , Reductive Amination , and Nitrile Reduction .

We prioritize reagent selection based on functional group tolerance, scalability, and atom economy. The protocols below are designed to be self-validating, meaning the completion of one step provides the necessary purity check for the next.

Strategic Synthetic Overview

The synthesis of indole-3-methanamines generally proceeds via electrophilic substitution at the C3 position, followed by functional group manipulation.

Diagram 1: Synthetic Pathway Map

Caption: Three primary routes to Indole-3-methanamines. Route A (Mannich) is direct but limited to dialkylamines. Route B (Reductive Amination) is the most versatile. Route C (Reduction) is used when the carbonitrile precursor is available.

IndoleSynthesis Indole Indole Core Mannich Mannich Reaction (HCHO + HNR2) Indole->Mannich Route A Vilsmeier Vilsmeier-Haack (POCl3 + DMF) Indole->Vilsmeier Route B Gramine Gramine Derivative (Tertiary Amine) Mannich->Gramine Aldehyde Indole-3-CHO Vilsmeier->Aldehyde RedAm Reductive Amination (HNR2 + STAB) Aldehyde->RedAm Amine Target Methanamine RedAm->Amine Cyano Indole-3-CN Reduction Reduction (LiAlH4 or H2/Cat) Cyano->Reduction Route C Reduction->Amine

Route A: The Mannich Reaction (Gramine Synthesis)

Best for: Synthesis of N,N-dimethyl (or other dialkyl) derivatives. Mechanism: Electrophilic Aromatic Substitution (EAS) via an iminium ion intermediate.

Key Reagents
  • Formaldehyde (37% aq): The carbon source.

  • Dimethylamine (40% aq): The amine source.

  • Acetic Acid (Glacial): Solvent and acid catalyst. Promotes the formation of the reactive iminium ion.

Protocol 1: Synthesis of Gramine (3-(Dimethylaminomethyl)indole)

Note: This reaction is exothermic.[1] Temperature control is vital to prevent polymerization.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole (10 mmol) in Glacial Acetic Acid (15 mL) .

  • Amine Addition: Cool the solution to 5°C (ice bath). Slowly add Dimethylamine (40% aq, 12 mmol) dropwise.

    • Observation: White fumes may evolve; ensure good ventilation.

  • Formaldehyde Addition: Add Formaldehyde (37% aq, 12 mmol) dropwise, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Self-Validation: TLC (SiO2, 10% MeOH/DCM) should show the disappearance of the indole spot (Rf ~0.6) and appearance of a baseline spot (amine).

  • Quenching: Pour the reaction mixture into 20 mL of crushed ice .

  • Basification: Slowly add 50% NaOH with vigorous stirring until pH ~10-11.

    • Critical Step: A white precipitate (Gramine) should form immediately upon basification. If oil forms, keep cooling and scratching the glass to induce crystallization.

  • Isolation: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

Reference: Journal of the American Chemical Society, 1950, 72(4), 1797-1798.

Route B: Vilsmeier-Haack Formylation & Reductive Amination

Best for: Introducing complex amine chains, primary amines, or chiral amines. Mechanism: Formylation followed by imine formation and in situ hydride transfer.

Key Reagents
  • Phosphorus Oxychloride (POCl₃): Generates the Vilsmeier chloroiminium reagent.[1]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The "Gold Standard" reducing agent. Unlike NaBH₄, STAB is less likely to reduce the indole double bond or the aldehyde directly, favoring the iminium ion.

Protocol 2: Two-Step Synthesis via Indole-3-Carboxaldehyde
Step 1: Formylation (Vilsmeier-Haack)[1][2][3][4]
  • Reagent Prep: In a dried flask under Argon, cool DMF (5 mL) to 0°C. Add POCl₃ (1.1 equiv) dropwise. Stir for 15 min to form the white chloroiminium salt.

  • Addition: Add Indole (1.0 equiv) dissolved in minimal DMF.

  • Heating: Heat to 35°C for 1 hour.

  • Workup: Pour onto ice/water. Basify with NaOH (pH 9). Boil the suspension for 1 min to hydrolyze the intermediate. Cool and filter the precipitate (Indole-3-carboxaldehyde).

Step 2: Reductive Amination (The STAB Method)
  • Imine Formation: Suspend Indole-3-carboxaldehyde (1.0 equiv) and the Target Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) .

  • Catalyst: Add Acetic Acid (1.0 equiv) . Stir for 30 mins at Room Temp.

    • Why? Acid catalysis accelerates imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv) in one portion.

  • Duration: Stir for 4–16 hours under Nitrogen.

    • Self-Validation: Monitor by HPLC or TLC. The aldehyde peak should vanish.

  • Quench: Add saturated NaHCO₃ . Extract with DCM.[1]

Diagram 2: Vilsmeier-Reductive Amination Workflow

Caption: Step-by-step logic flow for Route B, highlighting the critical intermediate and reagent choices.

VilsmeierWorkflow Start Start: Indole + DMF Vilsmeier Add POCl3 (0°C) Form Chloroiminium Start->Vilsmeier Intermediate Iminium Salt Vilsmeier->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Isolate Indole-3-CHO Intermediate->Hydrolysis Mix Mix Indole-3-CHO + Amine Solvent: DCE, Cat: AcOH Hydrolysis->Mix Purified Solid Step2 Step 2: Reductive Amination Imine Imine Formation (Equilibrium) Mix->Imine Reduction Add NaBH(OAc)3 (STAB) Selective Reduction Imine->Reduction Final Purify Indole-3-Methanamine Reduction->Final

Reference: Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

Route C: Reduction of Indole-3-Carbonitriles

Best for: Synthesis of primary amines (-CH₂NH₂) specifically. Reagent: Lithium Aluminum Hydride (LiAlH₄).[5]

Protocol 3: Nitrile Reduction

Safety Warning: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions.

  • Setup: Flame-dry a 2-neck flask. Flush with Argon. Add Anhydrous THF (0.5 M concentration relative to substrate) .

  • LAH Addition: Carefully add LiAlH₄ pellets (2.0 equiv) . Cool to 0°C.

  • Substrate: Add Indole-3-carbonitrile (1.0 equiv) dissolved in THF dropwise over 15 mins.

  • Reflux: Warm to room temp, then reflux (66°C) for 3 hours.

  • Fieser Workup (Critical for Safety):

    • Cool to 0°C.

    • Add x mL Water (where x = grams of LAH used).

    • Add x mL 15% NaOH .

    • Add 3x mL Water .

  • Filtration: Filter the granular white precipitate. The filtrate contains the pure amine.

Reference: Organic Syntheses, Coll. Vol. 10, p.423 (2004).

Reagent Comparison & Selection Guide

FeatureMannich (Route A)Reductive Amination (Route B)Nitrile Reduction (Route C)
Primary Reagent Formaldehyde / AminePOCl₃ / STABLiAlH₄
Scope Dialkylamines (2°) only1°, 2°, 3° AminesPrimary Amines (1°) only
Conditions Acidic, AqueousMild, Organic SolventHarsh, Anhydrous
Atom Economy HighModerateLow (Al salts waste)
Scalability Excellent (Kg scale)Good (Expensive reagents)Difficult (Safety limits)
Key Risk Dimerization (Bis-indoles)Over-reduction (if NaBH₄ used)Fire/Explosion

References

  • Brehm, W. J., & Lindwall, H. G. (1950).[6] The Preparation of Mannich Bases Related to Gramine. Journal of the American Chemical Society, 72(4), 1797–1798. [Link]

  • Abdel-Magid, A. F., et al. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Syntheses. (2004).[3] Synthesis of 3-Cyanomethylindole. Organic Syntheses, Coll. Vol. 10, p.423. [Link]

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines.[5][10][11][12][13] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of N-(1H-indol-3-ylmethyl)pentan-3-amine in aqueous buffers

Technical Support Center: Solubility & Formulation Guide Topic: N-(1H-indol-3-ylmethyl)pentan-3-amine (Indole-3-methanamine derivative) Case ID: SOL-IND-003 Status: Open Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Topic: N-(1H-indol-3-ylmethyl)pentan-3-amine (Indole-3-methanamine derivative) Case ID: SOL-IND-003 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering solubility challenges with N-(1H-indol-3-ylmethyl)pentan-3-amine , a lipophilic weak base containing an indole core and a bulky pentan-3-yl amine tail.

The issue likely stems from a conflict between the molecule's physicochemical properties and standard biological buffer conditions (pH 7.4). While the amine (pKa ~9.5–10.0) is protonated at physiological pH, the hydrophobic effect of the indole-pentyl scaffold and potential counter-ion incompatibility (especially with phosphates) drives precipitation. Furthermore, the indole moiety is susceptible to oxidative dimerization, which often presents as "insoluble colored particulate," confusing users into thinking it is a solubility issue when it is actually degradation.

This guide provides a root-cause analysis and a validated protocol to resolve these issues.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I dilute my DMSO stock into PBS, and it immediately turns cloudy. Why?"

A: You are likely experiencing "Kinetic Crash-Out" driven by two factors:

  • The Phosphate Trap: If you are using PBS (Phosphate Buffered Saline), the phosphate anions (

    
    ) can interact with the protonated amine (
    
    
    
    ) to form a poorly soluble salt.
  • The Water Spike: The sudden transition from an organic solvent (DMSO) to a high-dielectric aqueous medium increases the energy cost of hydrating the hydrophobic pentyl and indole groups. Even if ionized, the "greasy" parts of the molecule aggregate.

Immediate Fix: Switch your buffer from PBS to 50 mM HEPES or Tris-HCl (pH 7.4) . These buffers contain bulky organic cations that do not form insoluble salts with amine drugs.

Q2: "The precipitate is not white; it looks pinkish/brown. Is this normal?"

A: Stop immediately. This is not a solubility issue; it is chemical degradation . Indoles are electron-rich and prone to auto-oxidation, forming insoluble dimers (indigo-like compounds) and polymers upon exposure to light and oxygen, especially in aqueous solutions.

  • Action: You must add an antioxidant. We recommend 0.1% Ascorbic Acid or 1 mM Sodium Metabisulfite to the aqueous buffer before adding the compound.

Q3: "Can I just acidify the buffer?"

A: Yes, but with caution. Lowering the pH to 6.0 ensures the amine is 99.9% protonated, maximizing solubility. However, ensure your biological assay (receptor binding, enzyme activity) tolerates pH 6.0. If pH 7.4 is mandatory, you must rely on complexation (see Part 2).

Part 2: The "Golden Protocol" for Aqueous Solubilization

This protocol is designed to achieve concentrations up to 100 µM in aqueous media for biological assays.

Materials Required
  • Compound: N-(1H-indol-3-ylmethyl)pentan-3-amine (Free base or HCl salt).

  • Vehicle: DMSO (Anhydrous).

  • Solubilizer: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma or equivalent].

  • Buffer: 50 mM HEPES, pH 7.4 (Phosphate-free).

Step-by-Step Methodology

Step 1: Prepare the "Enhancer" Buffer Do not use plain buffer. The hydrophobic indole ring requires a "host" molecule to shield it from water.

  • Weigh HP-β-CD to create a 20% (w/v) stock solution in HEPES buffer.

  • Filter sterilize (0.22 µm) to remove dust nuclei that trigger precipitation.

Step 2: The "Sandwich" Dilution (Critical) Direct addition of DMSO stock to water causes local supersaturation. Use this intermediate step:

  • Prepare your compound stock in 100% DMSO (e.g., 10 mM).

  • Predilution: Dilute the DMSO stock 1:10 into pure Propylene Glycol or PEG400 .

    • Why? This reduces the dielectric shock when hitting the water.

  • Final Dilution: Slowly pipette the PEG/DMSO mix into the vortexing HP-β-CD/HEPES buffer.

    • Target: Final DMSO concentration should be < 1%.

Step 3: Validation

  • Incubate at room temperature for 30 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Check for a pellet. If clear, the complex is stable.

Part 3: Mechanistic Visualization

The following diagrams illustrate the decision logic and the chemical equilibrium challenges.

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Issue: Cloudiness/Precipitation ColorCheck Is the precipitate colored? (Pink/Brown/Dark) Start->ColorCheck Oxidation Diagnosis: Oxidative Degradation (Indole Dimerization) ColorCheck->Oxidation Yes Solubility Diagnosis: Solubility Crash ColorCheck->Solubility No (White/Colorless) Antiox Action: Add 1mM Ascorbic Acid Protect from Light Oxidation->Antiox BufferCheck Are you using Phosphate (PBS)? Solubility->BufferCheck SaltSwap Action: Switch to HEPES/Tris (Avoid Phosphate Salts) BufferCheck->SaltSwap Yes Additives Action: Add 20% HP-beta-Cyclodextrin BufferCheck->Additives No (Already using Tris) SaltSwap->Additives If still insoluble

Caption: Logical workflow to distinguish between oxidative degradation (common in indoles) and thermodynamic solubility limits.

Diagram 2: The Solubilization Mechanism (Cyclodextrin Host-Guest)

Mechanism Drug Indole-Amine (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex + Cyclodextrin (Host-Guest Binding) Precip Aggregated Drug (Precipitate) Drug->Precip In Water (Hydrophobic Effect) CD HP-beta-CD (Hydrophilic Shell) CD->Complex

Caption: Cyclodextrins encapsulate the hydrophobic indole tail, preventing aggregation in aqueous buffers.

Part 4: Data & Specifications

Physicochemical Profile
PropertyValue (Est.)Implication for Formulation
LogP 3.0 – 3.8Highly lipophilic. Will partition into plastics/membranes.
pKa (Amine) ~9.8Positively charged at pH 7.4, but lipophilicity overrides charge.
Water Solubility < 10 µg/mL (Neutral)Requires solubilizers (Cyclodextrins/Surfactants).
Stability Poor (Oxidation prone)Must protect from light; use fresh buffers.
Buffer Compatibility Matrix
Buffer SystemCompatibilityRisk Factor
PBS (Phosphate) Low High risk of amine-phosphate precipitation.
Tris-HCl High Good solubility, minimal salt interference.
HEPES High Excellent for cell culture; non-toxic.
Citrate (pH 6.0) Medium Good solubility (acidic), but may affect biology.

References

  • PubChem. 1H-Indol-3-ylmethanamine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bergström, C. A., et al. (2020). On the Usefulness of Two Small-Scale In Vitro Setups in the Evaluation of Luminal Precipitation of Lipophilic Weak Bases. MDPI Pharmaceutics. Available at: [Link]

  • NIST Chemistry WebBook. 1H-Indole, 3-methyl- (Skatole) Properties. National Institute of Standards and Technology.[1] Available at: [Link]

  • Pace Labs. Drug Formulation: Lipophilic Compound Q&A. Available at: [Link]

Sources

Optimization

Technical Support Center: Reductive Amination of Indole Derivatives

Status: Operational Subject: Troubleshooting Failure Modes in Indole-Based Reductive Aminations Lead Scientist: Senior Application Specialist Introduction: The Indole Paradox Welcome to the technical support hub. If you...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Failure Modes in Indole-Based Reductive Aminations Lead Scientist: Senior Application Specialist

Introduction: The Indole Paradox

Welcome to the technical support hub. If you are here, your reductive amination involving an indole scaffold likely failed. You are not alone; this reaction class presents a specific "paradox" in organic synthesis:

  • The Nucleophilicity Trap: Indoles are electron-rich, making them prone to acid-catalyzed polymerization or C3-alkylation (side reactions).

  • The Electrophilicity Deficit: Indole-3-carboxaldehydes form highly conjugated imines that are stable but sluggish to reduce.

  • The Cyclization Risk: Tryptamine derivatives prone to Pictet-Spengler cyclization under the very acidic conditions required for imine formation.

This guide abandons generic advice to focus on the specific causality of indole failures.

Visual Troubleshooting Logic

Before modifying your protocol, identify your failure mode using the logic flow below.

TroubleshootingFlow cluster_sol Recommended Modules start Identify Failure Mode check_tlc TLC/LCMS Analysis start->check_tlc no_product No Product Formed check_tlc->no_product No Conversion side_product Side Products / Tar check_tlc->side_product Wrong Mass/Spot sm_aldehyde Aldehyde Remaining no_product->sm_aldehyde sm_amine Amine Remaining no_product->sm_amine mod1 Module 1: Imine Activation sm_aldehyde->mod1 pictet Cyclized Product (Pictet-Spengler) side_product->pictet Mass = Product - 2H polymer Black Tar (Polymerization) side_product->polymer Baseline Streak alcohol Alcohol Byproduct (Direct Reduction) side_product->alcohol Aldehyde Reduced mod2 Module 2: Acid Control pictet->mod2 polymer->mod2 mod3 Module 3: Reagent Selection alcohol->mod3

Figure 1: Diagnostic logic flow for identifying the specific failure mechanism in indole reductive aminations.

Module 1: The "No Reaction" Scenario (Imine Stalling)

Symptom: You recover starting material (aldehyde/ketone) unchanged, or the intermediate imine forms but does not reduce.

Q: Why won't my indole-3-carboxaldehyde react with the amine? A: Conjugation is the enemy here. The lone pair on the indole nitrogen donates electron density into the ring, extending to the exocyclic carbonyl. This makes the carbonyl carbon significantly less electrophilic than a standard benzaldehyde.

  • Consequence: The equilibrium for imine formation is unfavorable.

  • Solution: You must drive the equilibrium. Standard drying agents (MgSO4) are often insufficient.

Protocol Adjustment (Titanium Isopropoxide Method): For deactivated indole aldehydes, use Titanium(IV) isopropoxide [Ti(OiPr)4]. It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.

  • Mix amine (1.1 equiv) and indole-aldehyde (1.0 equiv) in neat Ti(OiPr)4 (1.5–2.0 equiv).

  • Stir at RT for 2-6 hours (monitor imine formation).

  • Dilute with THF or MeOH.

  • Add reducing agent (NaBH4) carefully.

Warning: Ti(OiPr)4 creates a basic workup challenge. Quench with 1N NaOH or Rochelle's salt solution to prevent titanium emulsions.

Module 2: The "Side Product" Nightmare (Pictet-Spengler)

Symptom: You observe a product with a mass of [Expected Product - 2H] or complex baseline streaking.

Q: I am reacting tryptamine with an aldehyde, but I'm getting a cyclized impurity. A: You have triggered the Pictet-Spengler reaction . When a tryptamine derivative forms an imine (iminium ion) in the presence of acid, the nucleophilic C2 position of the indole attacks the iminium carbon, closing a new 6-membered ring (tetrahydro-β-carboline).

Mechanism of Failure:

PictetSpengler tryptamine Tryptamine + Aldehyde imine Iminium Ion (Intermediate) tryptamine->imine -H2O product Reductive Amination Product (Linear) imine->product + Hydride Source (Fast Reduction Needed) cyclized Pictet-Spengler Product (Cyclic) imine->cyclized + Acid / Slow Reduction (C2 Attack)

Figure 2: Competition between desired reduction and undesired Pictet-Spengler cyclization.

Corrective Actions:

  • Avoid Strong Acids: Do not use TFA or HCl to catalyze imine formation.

  • Solvent Switch: Use aprotic solvents (DCE, DCM) rather than MeOH. Protic solvents stabilize the transition state for cyclization.

  • Fast Reduction: Use Sodium Triacetoxyborohydride (STAB) .[1] It works at a mildly acidic pH (AcOH) which is usually fast enough to reduce the imine before it cyclizes, unlike NaBH3CN which often requires lower pH.

Module 3: Reagent Selection & Selectivity

Q: Which reducing agent should I use for indoles? A: The choice is critical. See the comparison table below.

ReagentReactivitypH RequirementIndole SuitabilityRisk Factor
NaBH4 HighBasic/NeutralLow Reduces aldehydes faster than imines (unless stepwise).
NaBH3CN MediumpH 3–5Medium Requires acid (risk of polymerization/cyclization). Toxic cyanide byproducts.[2][3]
STAB (NaBH(OAc)3)MildWeakly AcidicHigh Gold Standard. Reduces imines selectively in presence of aldehydes.
H2 / Pd-C VariableNeutralVery Low High risk of reducing the indole C2-C3 double bond (indoline formation).

SOP: Robust Indole Reductive Amination Protocol

This protocol uses STAB (Sodium Triacetoxyborohydride) , the most reliable method for minimizing indole side reactions while ensuring conversion (Abdel-Magid, 1996).

Materials
  • Indole derivative (Amine or Aldehyde)[4][5][6]

  • Counter-substrate (Aldehyde or Amine)[2][7][8]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Reagent: Sodium Triacetoxyborohydride (STAB) - 1.4 equiv

  • Additive: Acetic Acid (AcOH) - 1.0 to 2.0 equiv

Step-by-Step Workflow
  • Imine Pre-equilibrium:

    • Dissolve the indole substrate (1.0 mmol) and the coupling partner (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1.0–2.0 mmol).

    • Critical: Stir for 30–60 mins at Room Temp. This allows the imine/iminium species to form before the reducing agent is introduced.[9]

  • Reduction:

    • Add STAB (1.4 mmol) in one portion.

    • Observation: Mild effervescence is normal.

    • Stir at Room Temp for 2–16 hours. Monitor by LCMS.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (slowly).

    • Extract with DCM or EtOAc.

    • Note: Indoles oxidize easily. Do not let the crude material sit in light/air for extended periods.

  • Purification:

    • Flash chromatography.[10] Tip: Add 1% Triethylamine to your eluent to prevent acid-catalyzed decomposition of the product on silica.

References

  • Abdel-Magid, A. F., et al. (1996).[2][9][11][12][13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Cox, E. D., & Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews.

  • Maryanoff, C. A., et al. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development.

Sources

Troubleshooting

optimizing reaction temperature for indole-3-ylmethylamine formation

This guide serves as a technical support resource for optimizing the synthesis of indole-3-ylmethylamine (1H-indole-3-methanamine). It is designed to address the specific kinetic and thermodynamic challenges associated w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for optimizing the synthesis of indole-3-ylmethylamine (1H-indole-3-methanamine). It is designed to address the specific kinetic and thermodynamic challenges associated with this reaction, particularly regarding temperature control to prevent dimerization and over-reduction.

Topic: Optimizing Reaction Temperature for Indole-3-ylmethylamine Formation
Core Directive: The Temperature-Stability Paradox

The synthesis of indole-3-ylmethylamine presents a classic "Goldilocks" problem in organic synthesis. The indole nucleus is electron-rich, making the C3 position highly nucleophilic.

  • Too Hot: High temperatures during reduction or workup promote dimerization (formation of 3,3'-diindolylmethane) and polymerization . In catalytic hydrogenation, high temperatures (>80°C) risk reducing the C2-C3 double bond, yielding indoline derivatives.

  • Too Cold: Incomplete reduction of the intermediate (nitrile, amide, or imine) leads to low yields and difficult purifications.

Critical Insight: The free base of indole-3-ylmethylamine is inherently unstable. It rapidly decomposes or dimerizes upon exposure to air or heat. Successful protocols must target the isolation of the amine salt (e.g., hydrochloride or oxalate) rather than the free base.

Reaction Pathway & Optimization Workflow

The following diagram illustrates the critical decision points where temperature dictates the product distribution.

IndoleOptimization Start Indole-3-carbonitrile (or Amide/Aldehyde) Reaction Reduction Step (LAH or H2/Cat) Start->Reaction Path_Cold Temp Too Low (<0°C or Short Reflux) Reaction->Path_Cold Kinetic Control Path_Optimal Optimal Temp (Reflux THF / 40-60°C) Reaction->Path_Optimal Thermodynamic Balance Path_Hot Temp Too High (>100°C or Acidic Workup) Reaction->Path_Hot Over-Reaction Intermediate Incomplete: Imine/Aldehyde Path_Cold->Intermediate Target Target: Indole-3-ylmethylamine Path_Optimal->Target SideProduct1 Side Product: 3,3'-Diindolylmethane (Dimer) Path_Hot->SideProduct1 Thermal Dimerization SideProduct2 Side Product: Indoline (Ring Reduced) Path_Hot->SideProduct2 Over-Hydrogenation

Figure 1: Reaction pathway analysis showing the impact of temperature on product distribution.

Optimization Protocols & Troubleshooting
Module A: Reduction of Indole-3-carbonitrile (Preferred Route)

This route is favored for its atom economy and reliability, typically using Lithium Aluminum Hydride (LAH).

Q: What is the optimal temperature profile for the LAH reduction? A: The reaction requires a "ramp" profile.

  • Addition Phase (0°C): The nitrile must be added to the LAH suspension at 0°C.[1] This controls the initial exotherm and prevents local overheating which causes charring.

  • Reaction Phase (60-66°C): The mixture must be warmed to reflux (THF boiling point). Reflux is energetically necessary to drive the reduction of the intermediate imine salt to the amine.

  • Quenching Phase (0°C): CRITICAL. The reaction must be cooled back to 0°C before quenching. Quenching at higher temperatures releases H₂ too violently and can degrade the product.

Q: My product is a sticky brown resin. What happened? A: You likely isolated the free base and allowed it to stand, or heated it during solvent removal.

  • Mechanism: The free amine undergoes self-condensation (dimerization) to form bis(indolyl)methane derivatives, driven by the loss of ammonia.

  • Solution: Do not evaporate to dryness as a free base. Acidify the crude ether/THF extract immediately with HCl in diethyl ether to precipitate the stable Indole-3-ylmethylamine Hydrochloride salt.

ParameterOptimal RangeConsequence of Deviation
Addition Temp 0°C – 5°C>10°C: Violent exotherm, potential fire hazard.
Reaction Temp 60°C – 66°C (Reflux)<50°C: Incomplete reduction (stops at imine).
Quench Temp < 5°C>20°C: Product decomposition, safety risk.
Workup pH Acidic (pH < 3)Basic/Neutral: Unstable free base dimerizes.
Module B: Catalytic Hydrogenation (Raney Nickel / Pd-C)

Used when avoiding aluminum hydrides, but requires strict temperature monitoring.

Q: Can I use high temperature to speed up the hydrogenation? A: No. Unlike simple nitriles, the indole ring is susceptible to hydrogenation.

  • Risk: At temperatures >80-100°C (especially under high pressure >50 bar), you risk reducing the C2-C3 double bond, forming indoline-3-ylmethylamine or even octahydroindole.

  • Recommendation: Maintain 25°C – 50°C. If the reaction is sluggish, increase catalyst loading or H₂ pressure rather than temperature.

Q: Why does my catalyst poison so quickly? A: Indole derivatives can bind strongly to metal surfaces.

  • Solution: Use Raney Nickel in ammoniacal methanol. The ammonia suppresses the formation of secondary amines (dimers) and keeps the surface active. Perform at mild temperatures (RT to 40°C).

Detailed Experimental Protocol (LAH Method)

Objective: Synthesis of Indole-3-ylmethylamine Hydrochloride via Nitrile Reduction.

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a reflux condenser, N₂ inlet, and addition funnel.

  • Reagent Prep: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (10 mL/g of indole). Cool to 0°C in an ice bath.

  • Addition: Dissolve indole-3-carbonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LAH suspension over 30 mins, maintaining internal temp <5°C .

  • Reaction: Remove ice bath. Allow to warm to RT, then heat to reflux (66°C) for 2–4 hours. Monitor by TLC (disappearance of nitrile).

  • Quench (The Fieser Method):

    • Cool mixture to 0°C .

    • Add water (1 mL per g LAH).

    • Add 15% NaOH (1 mL per g LAH).

    • Add water (3 mL per g LAH).

    • Note: This granular precipitate is easy to filter.

  • Isolation: Filter off aluminum salts. Dry the filtrate over Na₂SO₄.

  • Salt Formation: Do not concentrate to dryness. While the solution is still in THF/Ether, bubble dry HCl gas or add 2M HCl in ether dropwise.

  • Filtration: Collect the white/off-white precipitate of Indole-3-ylmethylamine Hydrochloride .

FAQ: Common Pitfalls

Q: Can I use the "Gramine" route (Mannich reaction) instead? A: Gramine is a tertiary amine (N,N-dimethyl). Converting it to a primary amine is inefficient and requires multiple steps (e.g., alkylation with methyl iodide followed by displacement). The nitrile reduction is far superior for generating the primary amine directly.

Q: Is the reaction sensitive to light? A: Yes, indoles are photosensitive. While temperature is the primary driver of dimerization, light accelerates oxidation to colored impurities (quinoids). Wrap the flask in foil during reflux.

Q: Why did my yield drop when I scaled up? A: Heat transfer limitations. On a larger scale, the exotherm during the 0°C addition phase is harder to control. If the internal temp spikes, side reactions occur. Use a cryostat or slower addition rate for scales >10g.

References
  • Reduction of Indoles: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1970. (Foundational text on indole reactivity and stability).
  • Nitrile Reduction Protocols: Amundsen, L. H.; Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 1951 , 73, 242. Link

  • Indole-3-carbonitrile Synthesis: Organic Syntheses, Coll. Vol. 5, p.656 (1973); Vol. 41, p.53 (1961). (Standard method for precursor synthesis). Link

  • Catalytic Hydrogenation Risks: Rylander, P. N. Catalytic Hydrogenation over Platinum Metals; Academic Press: New York, 1967. (Discusses ring reduction vs. functional group reduction).
  • Stability of Indolylalkylamines: Somei, M., et al. "The Chemistry of Indoles. CV. Readily Available Syntheses of 3-(Aminomethyl)indoles." Heterocycles, 1998 , 48, 509. (Discusses instability of the free base). Link

Sources

Optimization

storage conditions to prevent degradation of N-(1H-indol-3-ylmethyl)pentan-3-amine

Executive Summary & Chemical Profile N-(1H-indol-3-ylmethyl)pentan-3-amine is a specialized indole-3-methanamine derivative, structurally analogous to gramine . Unlike simple tryptamines, this molecule features a seconda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(1H-indol-3-ylmethyl)pentan-3-amine is a specialized indole-3-methanamine derivative, structurally analogous to gramine . Unlike simple tryptamines, this molecule features a secondary amine linked via a methylene bridge to the indole C3 position.

This structural motif presents a unique "instability triad" that researchers must manage:

  • Indole Oxidation: The electron-rich indole ring is highly susceptible to radical-mediated oxidation (rosindoles), leading to pink/brown discoloration.

  • Mannich Base Instability: The C3-methylene-nitrogen bond is chemically labile. Under thermal stress or acidic/basic catalysis, it can undergo retro-Mannich fragmentation or elimination, releasing the volatile pentan-3-amine and forming reactive electrophiles.

  • Hygroscopicity: As a secondary amine, it will scavenge atmospheric moisture and CO₂, leading to carbamate formation and hydrolysis.

The "Golden Standard" Storage Protocol

Do not deviate from this protocol for long-term banking (>1 month).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of retro-Mannich fragmentation and autoxidation.
Atmosphere Argon or Nitrogen Displaces O₂ to prevent indole ring oxidation (browning). Argon is preferred as it is heavier than air.
Container Amber Glass Vial Blocks UV/Blue light (300–450 nm) which catalyzes photo-oxidation of the indole moiety.
Seal PTFE-Lined Cap + Parafilm PTFE prevents leaching of plasticizers; Parafilm creates a secondary moisture barrier.
State Solid (Salt form preferred) If available as a hydrochloride or fumarate salt, it is significantly more stable than the free base oil.

Troubleshooting Guide (FAQs)

Q1: My sample has turned from off-white to a light pink/brown color. Is it still usable?

Diagnosis: This is the hallmark of Indole Oxidation . The pink color indicates the formation of oxidation products (likely quinoidal species or rosindoles).

  • Action:

    • Light Pink: Purity is likely >95%.[1][2][3] It can often be used for non-critical qualitative screens, but concentration calculations may be off.

    • Dark Brown/Black: Significant degradation. Discard. The oxidation products can act as radical initiators, accelerating further decomposition.

  • Prevention: Strictly enforce the use of amber vials and inert gas purging after every use.

Q2: The compound smells strongly of "fish" or ammonia upon opening.

Diagnosis: This indicates Retro-Mannich Fragmentation . The molecule has cleaved, releasing free pentan-3-amine (which has a characteristic amine odor) and leaving behind reactive indole species.

  • Action: Stop immediately. The integrity of the pharmacophore is compromised. The breakdown products are chemically reactive and will interfere with binding assays.

  • Root Cause: Storage at room temperature or exposure to moisture.

Q3: I need to keep a stock solution. Which solvent should I use?

Recommendation:

  • Preferred: Anhydrous DMSO or Ethanol .

  • Avoid: Water, PBS, or unbuffered saline for long-term storage. The C-N bond is hydrolytically unstable in aqueous environments over time.

  • Protocol: Prepare high-concentration stocks (e.g., 10-50 mM) in DMSO, aliquot into single-use vials, and store at -80°C. Never freeze-thaw more than once.

Step-by-Step Protocols

Protocol A: The "Inert Aliquot" System (For New Batches)

Use this workflow immediately upon receiving a new synthesis batch to maximize shelf-life.

  • Equilibration: Allow the shipping container to reach room temperature before opening. (Prevents water condensation on the cold solid).

  • Dissolution (Optional): If the compound is an oil/gum, dissolve in a minimal volume of anhydrous Dichloromethane (DCM) or Ethanol for easier transfer, then re-evaporate later if solid storage is required.

  • Purging: Place open amber vials in a rack. Flow a gentle stream of Argon gas into each vial for 10 seconds.

  • Transfer: Weigh the compound rapidly. Distribute into the pre-purged vials.

  • Sealing:

    • Flush the headspace with Argon again for 5 seconds.

    • Cap immediately with a PTFE-lined cap.

    • Wrap the cap-neck junction tightly with Parafilm.

  • Banking: Place vials in a secondary container (Ziploc with desiccant packet) and store at -20°C.

Protocol B: Emergency Re-Purification (Salting Out)

If you possess the free base (oil) and it shows signs of instability, converting it to a Hydrochloride salt can stabilize it.

  • Dissolve: Dissolve the crude amine (free base) in anhydrous Diethyl Ether (Et₂O).

  • Acidify: Dropwise add 2M HCl in Diethyl Ether (commercial solution) while stirring on ice.

  • Precipitate: The HCl salt should precipitate as a white/off-white solid.

  • Wash: Filter the solid and wash with cold anhydrous Ether to remove oxidized impurities (which often remain in solution).

  • Dry: Vacuum dry under reduced pressure (protect from light) to remove solvent traces.

Mechanistic Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidative Degradation (Light/Air driven) and Elimination/Hydrolysis (Moisture/Heat driven).

DegradationPathways Molecule N-(1H-indol-3-ylmethyl) pentan-3-amine Oxidation Indole Radical Cation Molecule->Oxidation O₂ / UV Light Elimination Retro-Mannich Cleavage Molecule->Elimination H₂O / Heat / Acid Rosindole Rosindole/Melanin (Pink/Brown Polymer) Oxidation->Rosindole Polymerization AmineByproduct Pentan-3-amine (Fishy Odor) Elimination->AmineByproduct Electrophile 3-Methyleneindolenine (Reactive Electrophile) Elimination->Electrophile Electrophile->Rosindole Cross-linking

Figure 1: Primary degradation pathways. The "Pink" discoloration pathway (top) is distinct from the "Fishy Odor" cleavage pathway (bottom), though both render the sample unusable.

References

  • Semantics Scholar . Synthesis and reactions of N-indol-3-ylmethylalkylamines and related compounds. (Establishes the synthesis and reactivity profile of gramine-like alkylamines).

  • Fisher Scientific . Safety Data Sheet: 3-Pentanamine. (Provides stability data for the amine cleavage product).

  • TCI Chemicals . Safety Data Sheet: Indole Derivatives. (General handling for light-sensitive indole compounds).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Fragmentation Pattern of N-(1H-indol-3-ylmethyl)pentan-3-amine

For researchers and professionals in drug development and analytical chemistry, understanding the fragmentation pattern of a molecule under Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is paramount for its id...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the fragmentation pattern of a molecule under Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of N-(1H-indol-3-ylmethyl)pentan-3-amine. We will compare its fragmentation behavior with structurally related compounds, offering a predictive framework grounded in established fragmentation mechanisms of indole alkaloids and aliphatic amines.

Introduction: The Structural Rationale

N-(1H-indol-3-ylmethyl)pentan-3-amine is a secondary amine featuring two key structural motifs: an indole-3-ylmethyl group and a pentan-3-amine moiety. The indole ring is a common scaffold in numerous biologically active compounds, while the aliphatic amine portion influences its physicochemical properties and reactivity. The interplay between these two components will dictate the molecule's behavior in the mass spectrometer.

Predicted Fragmentation Pathways

Under positive ion ESI, the primary protonation site is expected to be the more basic secondary amine nitrogen. The resulting protonated molecule [M+H]⁺ will then undergo collision-induced dissociation (CID) to yield a series of characteristic fragment ions. The fragmentation cascade is anticipated to be dominated by cleavages at the bonds alpha and beta to the nitrogen atom, as well as fragmentation involving the stable indole ring.

A key fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2][3][4] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium ion. For N-(1H-indol-3-ylmethyl)pentan-3-amine, two primary alpha-cleavage pathways are plausible:

  • Pathway A: Cleavage of the ethyl groups from the pentan-3-amine moiety. This would result in the loss of a neutral ethene molecule and the formation of a stable iminium ion.

  • Pathway B: Cleavage of the bond between the methylene bridge and the pentan-3-amine nitrogen. This would lead to the formation of the highly stable indole-3-ylmethyl cation (or its tropylium ion equivalent) and the neutral pentan-3-amine.

Fragmentation involving the indole ring is also expected. Tryptamine derivatives, which share the indole-ethylamine core, are known to undergo cleavage at the N-Cα bond.[5][6] For our target molecule, this would correspond to the cleavage of the bond between the nitrogen and the methylene group attached to the indole ring.

Below is a DOT language script visualizing the predicted primary fragmentation pathways.

Fragmentation_Pathways M [M+H]⁺ N-(1H-indol-3-ylmethyl)pentan-3-amine F1 Fragment A Loss of C2H4 M->F1 α-cleavage (ethyl loss) F2 Fragment B Indole-3-ylmethyl Cation M->F2 β-cleavage F3 Fragment C Pentan-3-amine Cation M->F3 α-cleavage (indole-methyl loss)

Caption: Predicted major fragmentation pathways of protonated N-(1H-indol-3-ylmethyl)pentan-3-amine.

Comparative Fragmentation Analysis

To provide a robust predictive model, we will compare the expected fragmentation of our target molecule with that of two well-characterized, structurally related compounds: N,N-dimethyltryptamine (DMT) and 3-Aminopentane .

CompoundKey Structural FeaturesExpected Dominant Fragmentation
N-(1H-indol-3-ylmethyl)pentan-3-amine Indole-3-ylmethyl, secondary amine, branched alkyl chainAlpha-cleavage at the pentyl group, cleavage of the indole-methyl bond
N,N-Dimethyltryptamine (DMT) Indole-3-ethyl, tertiary amine, simple alkyl chainsAlpha-cleavage leading to the iminium ion, fragmentation of the indole ring
3-Aminopentane Branched aliphatic primary amineAlpha-cleavage leading to the loss of an ethyl radical

This comparison highlights how the substitution on the amine and the nature of the alkyl chain influence the fragmentation pathways. The presence of the bulkier pentan-3-yl group in our target molecule is expected to favor its elimination as a neutral loss or a charged fragment.

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a general method for the analysis of N-(1H-indol-3-ylmethyl)pentan-3-amine and its analogs.

4.1. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the relatively nonpolar analyte.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the analyte for positive ion ESI.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

4.2. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the protonated molecule.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be optimized).

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.

The workflow for this analysis is depicted in the diagram below.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Elution Gradient Elution Column->Elution ESI Positive ESI Elution->ESI FullScan Full Scan MS ([M+H]⁺) ESI->FullScan MSMS Product Ion Scan (MS/MS) FullScan->MSMS Detector Data Acquisition MSMS->Detector

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the LC-MS fragmentation pattern of N-(1H-indol-3-ylmethyl)pentan-3-amine. By leveraging established fragmentation principles of its constituent chemical moieties and comparing it to known analogs, we can anticipate the major fragmentation pathways. The proposed experimental protocol offers a starting point for the empirical validation of these predictions. Future work should involve the synthesis and purification of the target compound, followed by its analysis using high-resolution mass spectrometry to confirm the elemental composition of the observed fragment ions. This will provide definitive structural elucidation and contribute valuable data to the broader understanding of indole alkaloid fragmentation.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292–2300. [Link]

  • The Catalyst - Chemistry Videos. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • Li, Y., et al. (2015). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Research and Reviews: A Journal of Pharmaceutical Sciences.
  • Wang, J., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 21(11), 1539. [Link]

  • ResearchGate. (n.d.). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. [Link]

Sources

Comparative

HPLC Method Validation for Purity Testing of Indole Amines: A Comparative Guide to Core-Shell Technology

Executive Summary Indole amines—including tryptamines, serotonin derivatives, and synthetic psychedelic intermediates—represent a high-value, high-risk class of compounds in modern neuropsychiatric drug development. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole amines—including tryptamines, serotonin derivatives, and synthetic psychedelic intermediates—represent a high-value, high-risk class of compounds in modern neuropsychiatric drug development. Their structural rigidity, susceptibility to oxidation, and basicity (pKa ~9.5) present unique chromatographic challenges.

This guide objectively compares the performance of Superficially Porous Particles (Core-Shell) against traditional Fully Porous Particles (FPP) for the purity analysis of indole amines. Authored from the perspective of a Senior Application Scientist, this document provides a self-validating protocol aligned with ICH Q2(R2) guidelines, demonstrating how modern column architecture resolves the historic "permeability vs. efficiency" trade-off.

Part 1: The Challenge of Indole Amine Purity

The separation of indole amines is notoriously difficult due to three physicochemical factors:

  • Structural Isomerism: Many synthetic impurities differ only by the position of a hydroxyl or methyl group (e.g., 4-HO-DET vs. 5-HO-DET), requiring high theoretical plate counts for baseline resolution.

  • Peak Tailing: The secondary amine nitrogen interacts strongly with residual silanols on the silica surface, leading to asymmetric peaks (tailing factor > 1.5) which compromises integration accuracy for low-level impurities (LOQ).

  • Oxidative Instability: Indoles rapidly form N-oxides and dimers (e.g., 5,5'-dihydroxy-tryptamine) in solution, necessitating rapid analysis times to prevent on-column degradation.

Part 2: Technology Comparison

The Product: Core-Shell (Superficially Porous) vs. Alternatives[1][2][3][4]

The industry standard has shifted from fully porous particles to core-shell technology.[1][2] Below is a comparative analysis based on Van Deemter kinetics and operational pressure.

FeatureCore-Shell (2.7 µm) Fully Porous (5 µm) Fully Porous Sub-2 µm (UHPLC)
Particle Architecture Solid core (1.7 µm) + Porous shell (0.5 µm)Uniformly porous silica sphereUniformly porous silica sphere
Diffusion Path (

Term)
Short (0.5 µm) – Fast mass transferLong (2.5 µm) – Slow mass transferShort (0.9 µm) – Fast mass transfer
Backpressure Moderate (~200-300 bar)Low (~50-100 bar)High (>600 bar)
Efficiency (Plates/m) ~200,000 - 250,000~80,000 - 100,000~250,000+
Eddy Diffusion (

Term)
Low (Uniform packing)High (Irregular packing voids)Low
Instrumentation Standard HPLC or UHPLCStandard HPLCDedicated UHPLC Only

Scientist's Insight: The Core-Shell column is the superior choice for indole amines because it achieves UHPLC-like resolution (critical for separating isomers) without generating the frictional heating associated with sub-2 µm particles. Frictional heating can alter the retention of temperature-sensitive indoles, making sub-2 µm columns less robust for this specific application.

Part 3: Method Development & Optimization

To validate a method for indole amines, one must control the protonation state.

Stationary Phase Selection
  • Recommendation: C18 with bulky side-chains (e.g., Isobutyl) or polar-embedded groups.

  • Why: Standard C18 often fails to retain polar metabolites (like N-oxides). A polar-embedded phase shields silanols, reducing tailing for the basic amine group.

Mobile Phase Chemistry
  • Buffer: 10 mM Ammonium Formate or 0.1% Formic Acid.

  • pH Control: Maintain pH ~3.0.

  • Mechanism: At pH 3.0, the indole amine (pKa ~9.6) is fully protonated (

    
    ). While this reduces retention on C18, it eliminates the "mixed-mode" retention (ion-exchange with silanols) that causes tailing.
    
Experimental Workflow Diagram

The following diagram outlines the critical decision pathway for optimizing peak shape before validation begins.

IndoleOptimization Start Start: Indole Amine Sample CheckPeak Check Peak Tailing (Tf) Start->CheckPeak Decision Tf < 1.2? CheckPeak->Decision AddTFA Add 0.05% TFA (Ion Pairing) Decision->AddTFA No (Tf > 1.2) Proceed Proceed to Validation (ICH Q2) Decision->Proceed Yes ChangeCol Switch to Core-Shell w/ Polar Endcapping AddTFA->ChangeCol If Tf still > 1.2 ChangeCol->CheckPeak Retest

Caption: Decision tree for optimizing peak symmetry (Tailing Factor) prior to validation.

Part 4: Validation Protocol (ICH Q2 R2 Aligned)

This protocol is designed for a 2.7 µm Core-Shell C18 column (100 x 4.6 mm) .

Specificity (Selectivity)[5]
  • Objective: Prove the method separates the active indole from its synthesis precursors (e.g., Tryptophan) and degradation products (N-oxides).

  • Protocol: Inject a "Spiked Solution" containing the analyte and all known impurities at 0.1% level.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the main peak and nearest impurity. Purity threshold (via Diode Array Detector) > 99.0%.
    
Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

  • Data Analysis: Plot Area vs. Concentration. Calculate

    
     and the residual sum of squares.
    
  • Acceptance Criteria:

    
    .[3]
    
Accuracy (Recovery)
  • Objective: Ensure no matrix interference.

  • Protocol: Spike the drug substance into a placebo matrix (excipients) at 80%, 100%, and 120% levels. Triplicate injections.[3]

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance Criteria: RSD

    
     1.0% for the main peak (Core-shell columns typically achieve <0.5% due to consistent packing).
    
LOD / LOQ (Sensitivity)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    
  • Note: Indoles have high UV absorbance at 280nm and 220nm. Use 220nm for higher sensitivity if the mobile phase is transparent (e.g., Phosphate/Acetonitrile), but stick to 280nm if using Formic Acid to reduce baseline noise.

Part 5: Experimental Data Comparison

The following data simulates a head-to-head comparison of a Tryptamine purity assay.

Table 1: Chromatographic Performance Metrics

ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (5 µm)Interpretation
Run Time 6.5 min18.2 minCore-shell increases throughput by ~3x.
Tailing Factor (Tf) 1.081.45Core-shell provides tighter packing and better peak shape.
Theoretical Plates (N) 18,5008,200Core-shell offers >2x efficiency per column length.
Resolution (Impurity A) 3.21.6Core-shell ensures robust baseline separation (

).
Backpressure 240 bar85 barBoth are within standard HPLC limits (400 bar).

Part 6: Validation Workflow Diagram

This diagram visualizes the logical flow of the ICH Q2(R2) validation lifecycle for this specific application.

ValidationLifecycle cluster_Execution 4. Validation Execution (ICH Q2) Plan 1. Protocol Design (Define ATP) Dev 2. Method Dev (pH & Column Screening) Plan->Dev PreVal 3. System Suitability (Tailing < 1.2, N > 5000) Dev->PreVal Spec Specificity (Stress Testing) PreVal->Spec Lin Linearity (LOQ - 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report 5. Final Report (Standard Operating Procedure) Acc->Report

Caption: The lifecycle of analytical method validation from design to reporting.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][3][5] [Link]

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of superficially porous particles in liquid chromatography. Journal of Chromatography A. [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Guidance for Industry.[6] [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of Tryptamine and its Methylene-Bridged Analogue, N-(1H-indol-3-ylmethyl)pentan-3-amine

Abstract The tryptamine scaffold is a cornerstone in the development of neurologically active compounds, serving as the backbone for neurotransmitters like serotonin and a vast array of psychedelic and therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tryptamine scaffold is a cornerstone in the development of neurologically active compounds, serving as the backbone for neurotransmitters like serotonin and a vast array of psychedelic and therapeutic agents.[1] The structure-activity relationship (SAR) of tryptamines is a well-explored field, providing a predictive framework for how subtle molecular modifications influence pharmacological activity, primarily at serotonin receptors.[2][3] This guide presents an in-depth comparison between the foundational molecule, tryptamine (2-(1H-indol-3-yl)ethan-1-amine), and a structurally distinct analogue, N-(1H-indol-3-ylmethyl)pentan-3-amine. While both share the core indole nucleus, a critical difference in the linker between the indole ring and the amine nitrogen—an ethyl versus a methyl bridge—fundamentally alters the molecular geometry and expected pharmacological profile. This document will dissect their structural differences, predict the pharmacological consequences based on established SAR principles, and provide detailed experimental protocols for their empirical validation.

Introduction: The Tryptamine Scaffold and Principles of SAR

Tryptamine is a monoamine alkaloid defined by an indole ring fused to an amino group via a two-carbon (ethyl) sidechain at the C3 position.[4] This precise arrangement allows it to mimic the endogenous neurotransmitter serotonin (5-hydroxytryptamine), enabling interaction with a host of serotonin (5-HT) receptors.[4] The field of medicinal chemistry has systematically explored modifications at four key positions of the tryptamine scaffold to modulate receptor affinity and functional activity:

  • The Indole Ring: Substitutions at positions 4, 5, 6, and 7 can drastically alter receptor selectivity and potency. For example, hydroxylation at the 5-position yields serotonin, greatly increasing affinity for most 5-HT receptors compared to tryptamine.

  • The Ethyl Sidechain: Modifications to the α and β carbons of the sidechain can influence metabolic stability and receptor interaction.

  • The Amino Group (Terminal Nitrogen): Alkylation of the terminal nitrogen is a common strategy to modulate potency and pharmacokinetics. N,N-dimethylation, for instance, yields DMT, a potent psychedelic, while larger alkyl groups can either increase or decrease activity depending on the receptor subtype.[5][6]

  • The Sidechain Length: The two-carbon linker is considered critical for optimal 5-HT receptor agonism. Altering this length typically reduces activity.

This guide focuses on the profound impact of shortening the sidechain by one carbon, moving from an indole-3-ethyl -amine (tryptamine) to an indole-3-methyl -amine (a gramine-type structure), and simultaneously adding a bulky substituent to the terminal nitrogen.

Structural Analysis: Tryptamine vs. N-(1H-indol-3-ylmethyl)pentan-3-amine

The primary distinction between the two molecules lies in the linker connecting the indole C3 position to the terminal amine. Tryptamine possesses a flexible ethyl (-CH2-CH2-) chain, which is crucial for its orthosteric binding at serotonin receptors. In contrast, N-(1H-indol-3-ylmethyl)pentan-3-amine features a more rigid methyl (-CH2-) bridge. This seemingly minor change significantly impacts the spatial orientation of the amine group relative to the indole ring.

Furthermore, the terminal amine of tryptamine is primary, whereas in N-(1H-indol-3-ylmethyl)pentan-3-amine, it is a secondary amine substituted with a bulky, sterically hindered pentan-3-yl group. This substituent introduces significant lipophilicity and steric bulk, which are expected to influence receptor binding and pharmacokinetics.

Figure 1: Head-to-head structural comparison highlighting key differences.

Comparative Pharmacological Profile: Established vs. Predicted

A direct comparison of experimental data is challenging, as N-(1H-indol-3-ylmethyl)pentan-3-amine is not a widely studied compound. However, we can construct a predicted profile based on well-established SAR principles.

Tryptamine: A Foundational Profile

Tryptamine itself is a weak agonist at most serotonin receptors, with its activity significantly limited by rapid metabolism via monoamine oxidase (MAO).[4] Its primary role in pharmacology is as a structural template. It is a known full agonist of the 5-HT2A receptor, though with lower potency than its N-alkylated derivatives.[4] It also serves as an agonist for the trace amine-associated receptor 1 (TAAR1), which modulates monoaminergic systems.[4]

Receptor TargetReported Activity of TryptaminePredicted Activity of N-(1H-indol-3-ylmethyl)pentan-3-amineRationale for Prediction
5-HT2A Receptor Full Agonist (EC50 ≈ 7.36 nM)[4]Significantly Reduced or No Agonist ActivityThe single-carbon linker drastically alters the distance and angle between the indole and the amine, likely preventing proper docking in the orthosteric binding site required for G-protein activation.
5-HT1A Receptor Inactive[4]Likely InactiveThe structural requirements for 5-HT1A agonism are not met by the altered scaffold.
Serotonin Transporter (SERT) Weak Binder/SubstratePotentially Higher Affinity, likely as an InhibitorIncreased lipophilicity from the pentyl group may enhance binding to the more hydrophobic transporter protein. The bulky structure would likely prevent transport, favoring inhibition.
Monoamine Oxidase (MAO) Substrate (Rapid Metabolism)[4]Poor Substrate/Potential InhibitorThe bulky N-substituent would sterically hinder the enzyme's active site, dramatically reducing the rate of metabolic degradation and potentially leading to weak inhibition.
N-(1H-indol-3-ylmethyl)pentan-3-amine: An SAR-Based Prediction
  • Impact of the Methyl Bridge: The change from an ethyl to a methyl linker is the most critical modification. The tryptamine ethylamine sidechain is believed to adopt a specific conformation to engage with key residues (like an aspartate in the 5-HT2A receptor) to initiate receptor activation. Shortening this chain by one carbon atom severely constrains this conformational freedom. This structural class, known as indole-3-methylamines or gramine analogues, generally lacks the potent 5-HT receptor agonism characteristic of tryptamines.[7]

  • Impact of the N-pentan-3-yl Group: Large, bulky N-alkyl substituents on a true tryptamine backbone can sometimes increase 5-HT2A receptor affinity, but often reduce efficacy (i.e., they become partial agonists or antagonists). However, on the indole-3-methylamine scaffold, this bulky group is more likely to cause steric clashes that prevent effective binding to the narrow orthosteric pocket of G-protein coupled receptors like the 5-HT2A receptor. The increased lipophilicity could, however, enhance binding to other targets like the serotonin transporter (SERT) or increase brain penetration.

Prediction Synthesis: N-(1H-indol-3-ylmethyl)pentan-3-amine is predicted to have a pharmacological profile fundamentally different from classic tryptamines. It is unlikely to be a potent psychedelic or 5-HT2A agonist. Instead, its activity, if any, might be directed towards monoamine transporters or other receptor families. Its reduced susceptibility to MAO degradation would lead to a significantly longer biological half-life compared to tryptamine.[8]

Methodologies for Pharmacological Characterization

To empirically validate the predicted SAR, a series of standardized synthesis and assay protocols are required.

Synthesis Protocol: Reductive Amination

A common and versatile method for synthesizing N-substituted indole-3-methylamines is through the reductive amination of indole-3-carboxaldehyde.[9]

Objective: To synthesize N-(1H-indol-3-ylmethyl)pentan-3-amine.

Materials:

  • Indole-3-carboxaldehyde

  • Pentan-3-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve indole-3-carboxaldehyde (1.0 eq) in DCE.

  • Amine Addition: Add pentan-3-amine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure N-(1H-indol-3-ylmethyl)pentan-3-amine.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

In Vitro Experimental Protocols

4.2.1 Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing human 5-HT2A receptors prep2 Harvest cells and prepare cell membrane homogenate prep3 Prepare assay buffer, radioligand ([3H]ketanserin), and test compounds assay1 Incubate membranes with [3H]ketanserin and varying concentrations of test compound prep2->assay1 assay2 Incubate at 37°C for 60 minutes sep1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand assay2->sep1 sep2 Wash filters to remove non-specific binding sep3 Place filters in scintillation vials with scintillation cocktail sep4 Quantify radioactivity using a scintillation counter (counts per minute) analysis1 Plot CPM vs. log[test compound] sep4->analysis1 analysis2 Calculate IC50 value using non-linear regression analysis1->analysis2 analysis3 Convert IC50 to Ki using the Cheng-Prusoff equation analysis2->analysis3

Figure 2: Experimental workflow for a 5-HT2A radioligand competition assay.

4.2.2 Calcium Flux Functional Assay for 5-HT2A Receptor Agonism

The 5-HT2A receptor is Gq-coupled, meaning its activation leads to an increase in intracellular calcium concentration.[10] This response can be measured using a calcium-sensitive fluorescent dye.

Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing the human 5-HT2A receptor into a 96-well black-walled, clear-bottom plate.

  • Dye Loading: The next day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark.

  • Compound Addition: Use a fluorescent plate reader (e.g., FLIPR) to measure baseline fluorescence. The instrument then adds varying concentrations of the test compound (or a known agonist like serotonin as a positive control) to the wells.

  • Data Acquisition: The plate reader immediately begins measuring the change in fluorescence intensity over time.

  • Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (concentration for half-maximal response) and Emax (maximum effect relative to the positive control).

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist 5-HT2A Agonist (e.g., Tryptamine) receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release Stimulates

Sources

Comparative

comparative pharmacokinetics of indole-3-ylmethylamine derivatives

Executive Summary This guide provides a technical analysis of the pharmacokinetic (PK) profiles of indole-3-ylmethylamine (I3MA) derivatives, specifically comparing them against their N-methylated analogs (e.g., Gramine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the pharmacokinetic (PK) profiles of indole-3-ylmethylamine (I3MA) derivatives, specifically comparing them against their N-methylated analogs (e.g., Gramine) and their chain-extended bioisosteres (Tryptamines).

Key Insight: Unlike tryptamines (indole-3-ethylamines) which are primary substrates for Monoamine Oxidase (MAO), indole-3-ylmethylamines are significant substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO) . This metabolic divergence results in the production of formaldehyde and hydrogen peroxide, presenting a unique toxicity liability and stability challenge (Mannich base instability) that drug developers must mitigate during lead optimization.

Structural Basis & Compound Classification

To understand the PK differences, we must define the structural classes. The core scaffold is the indole-3-methanamine (1-carbon linker), often compared to the tryptamine (2-carbon linker).

Compound ClassStructure DescriptionRepresentative CompoundKey Physicochemical Feature
Primary I3MA Indole-C1-NH₂Indole-3-methanamineHigh polarity, SSAO substrate.
Tertiary I3MA Indole-C1-N(Me)₂GramineLipophilic, Mannich base (pH labile).
Tryptamine (Ref) Indole-C2-NH₂TryptamineMAO substrate, stable alkyl chain.

Comparative Pharmacokinetic Analysis

The following data synthesizes experimental trends from mammalian PK studies, highlighting the critical "Stability-Permeability Trade-off."

Metabolic Stability & Clearance

The 1-carbon linker in I3MA derivatives renders them susceptible to different enzymatic pathways than standard tryptamines.

  • SSAO vs. MAO Selectivity: I3MA derivatives are preferentially deaminated by SSAO (VAP-1) in plasma and adipose tissue, whereas tryptamines are metabolized by mitochondrial MAO-A/B in the brain and liver.

  • The Mannich Liability: Tertiary derivatives like Gramine act as Mannich bases. Under acidic physiological conditions (e.g., gastric environment), they can undergo retro-Mannich fragmentation, releasing free indole and formaldehyde.

Table 1: Comparative ADME Profile

ParameterIndole-3-methanamine (Primary)Gramine (Tertiary N,N-dimethyl)Tryptamine (Reference)
Primary Metabolic Enzyme SSAO (Plasma/Adipose)CYP450 / FMO / SSAOMAO-A (Mitochondrial)
Metabolic Product Indole-3-carboxylic acid + Formaldehyde Indole-3-methanol + N-oxidesIndole-3-acetic acid
Plasma Half-life (

)
Very Short (< 15 min)Short (~30-45 min)Short (~20 min)
BBB Permeability (

)
Low (

cm/s)
High (

cm/s)
Moderate
Toxicological Liability

& Formaldehyde generation
Retro-Mannich fragmentationSerotonin Syndrome (high dose)
Blood-Brain Barrier (BBB) Permeability

While N-methylation (Gramine) significantly increases LogP and passive diffusion across the BBB, the rapid peripheral metabolism by SSAO often limits the effective CNS concentration unless SSAO inhibitors are co-administered.

Mechanistic Pathways (Visualized)

The following diagram illustrates the divergent metabolic fates of the 1-carbon (I3MA) vs. 2-carbon (Tryptamine) scaffolds, highlighting the toxicological risks associated with the I3MA pathway.

MetabolicPathways I3MA Indole-3-methanamine (1-Carbon Linker) SSAO Enzyme: SSAO (Plasma/Adipose) I3MA->SSAO Primary Substrate Gramine Gramine (Tertiary Amine) Gramine->SSAO Dealkylation Acid Acidic pH (Stomach) Gramine->Acid Retro-Mannich Tryptamine Tryptamine (2-Carbon Linker) MAO Enzyme: MAO-A (Mitochondrial) Tryptamine->MAO Oxidative Deamination Aldehyde1 Indole-3-carbaldehyde SSAO->Aldehyde1 Tox1 TOXICITY: Formaldehyde + H2O2 SSAO->Tox1 By-products Aldehyde2 Indole-3-acetaldehyde MAO->Aldehyde2 Frag Fragmentation: Indole + CH2O Acid->Frag Metab Indole-3-acetic Acid (Excreted) Aldehyde2->Metab ALDH

Figure 1: Metabolic divergence between Indole-3-methanamine (SSAO pathway) and Tryptamine (MAO pathway). Note the generation of toxic formaldehyde in the I3MA pathway.

Experimental Protocols

To validate these PK properties in your own lab, use the following self-validating protocols.

Differential Metabolic Stability Assay (SSAO vs. MAO)

This protocol distinguishes whether your derivative is cleared by MAO (mitochondrial) or SSAO (plasma/cytosolic).

  • Objective: Determine intrinsic clearance (

    
    ) and enzyme specificity.
    
  • Reagents:

    • Pooled Human Liver Microsomes (HLM) - source of MAO/CYP.

    • Human Plasma or Adipose Tissue Homogenate - source of SSAO.

    • Inhibitors (Critical Controls):

      • Pargyline (10 µM): Irreversible MAO inhibitor.

      • Semicarbazide (1 mM): Specific SSAO inhibitor.[1]

Workflow:

  • Preparation: Incubate test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation:

    • Arm A (Total Metabolism): Add HLM + NADPH.

    • Arm B (SSAO Specific): Add Plasma/Adipose homogenate (No NADPH required for SSAO).

  • Inhibition Check: Run parallel arms with Pargyline (blocks Arm A MAO) and Semicarbazide (blocks Arm B SSAO).

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile containing internal standard (e.g., Verapamil).

  • Analysis: LC-MS/MS quantification of parent depletion.

Interpretation:

  • If clearance is inhibited by Semicarbazide but not Pargyline, your derivative is an SSAO substrate (typical for I3MA).

  • If clearance is inhibited by Pargyline, it is an MAO substrate (typical for Tryptamines).

PAMPA-BBB (Blood-Brain Barrier Permeability)

Used to assess if N-substitution (e.g., Gramine analogs) successfully improves CNS penetration.

  • Membrane: Porcine brain lipid extract (20 mg/mL) in dodecane.

  • Donor Plate: pH 7.4 PBS with test compound (10 µM).

  • Acceptor Plate: pH 7.4 PBS.

  • Incubation: 18 hours at room temperature in humidity chamber.

  • Calculation:

    
    
    
  • Validation:

    • High Permeability Control: Propranolol (

      
       cm/s).
      
    • Low Permeability Control: Theophylline (

      
       cm/s).
      

Strategic Recommendations for Drug Design

If your lead compound contains an indole-3-ylmethylamine scaffold:

  • Block SSAO Metabolism: Substitution at the

    
    -carbon (e.g., 
    
    
    
    -methyl-indole-3-methanamine) sterically hinders SSAO access, significantly extending half-life.
  • Stabilize the Mannich Base: If using a tertiary amine (Gramine-like), ensure the pKa of the leaving group is modulated, or use a rigid cyclic amine (e.g., piperidine) to reduce retro-Mannich fragmentation risk.

  • Consider the Linker: Unless the 1-carbon length is essential for receptor binding (e.g., specific kinase pockets), extending to a 2-carbon (tryptamine) linker often improves metabolic safety profiles by shifting clearance to well-characterized MAO/CYP pathways.

References

  • Boor, P. J., et al. (1992).[2] Methylamine metabolism to formaldehyde by vascular semicarbazide-sensitive amine oxidase.[2] Toxicology, 73(3), 251-258.[2] Link

  • Yu, A. M. (2008).[3] Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions.[3][4] The AAPS Journal, 10(2), 242–253. Link

  • Conforti, L., et al. (1993). Metabolism of methylamine by semicarbazide-sensitive amine oxidase in white and brown adipose tissue of the rat. Biochemical Pharmacology, 46(4), 603-607. Link

  • Semenov, B. B., & Granik, V. G. (2004).[5] Chemistry of N-(1H-indol-3-ylmethyl)-N,N-dimethylamine (Gramine): A Review. Pharmaceutical Chemistry Journal, 38, 287–310.[6] Link

  • Obata, T. (2002).[7] Semicarbazide-sensitive amine oxidase (SSAO) in the brain.[7] Neurochemical Research, 27(4), 263-268. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.